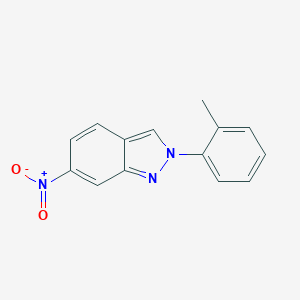

2-(2-Methylphenyl)-6-nitro-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26g/mol |

IUPAC Name |

2-(2-methylphenyl)-6-nitroindazole |

InChI |

InChI=1S/C14H11N3O2/c1-10-4-2-3-5-14(10)16-9-11-6-7-12(17(18)19)8-13(11)15-16/h2-9H,1H3 |

InChI Key |

CUCADDIZPAWKQU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenyl 6 Nitro 2h Indazole

Direct Synthesis Approaches for 2-(2-Methylphenyl)-6-nitro-2H-indazole

Direct synthesis methods primarily involve the modification of a 6-nitro-1H-indazole precursor. The key challenge in this approach is achieving regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the indazole ring. acs.orgnih.gov

The direct N-alkylation or N-arylation of 6-nitro-1H-indazole is a straightforward conceptual route to this compound. However, such reactions typically yield a mixture of N1 and N2 regioisomers, making isolation of the desired N2 product challenging. acs.orgnih.gov The regiochemical outcome is highly dependent on factors such as the nature of the electrophile, the base used, the solvent, and the substitution pattern on the indazole ring itself. nih.govbeilstein-journals.org Studies have shown that for some substituted indazoles, specific conditions can favor the formation of the thermodynamically more stable 1H-tautomer or the kinetically favored 2H-tautomer. nih.govresearchgate.net For instance, employing C-7 substituted indazoles can confer excellent N2 regioselectivity. nih.govbeilstein-journals.org

To overcome the challenge of regioselectivity, specific reagents have been developed that favor the formation of the N2-substituted product.

Trimethyloxonium (B1219515) Tetrafluoroborate (B81430) : Known as Meerwein's reagent, trimethyloxonium tetrafluoroborate is a powerful alkylating agent. thieme.comwikipedia.org In the context of indazole chemistry, it has been reported to provide superior results for N2-methylation compared to other common reagents like dimethyl sulfate (B86663). researchgate.net The use of oxonium salts like trimethyloxonium tetrafluoroborate or triethyloxonium (B8711484) tetrafluoroborate can lead to the efficient and regioselective synthesis of 2-alkyl-2H-indazoles. researchgate.netresearchgate.netwikipedia.org

Dimethyl Sulfate : While a common and potent methylating agent, dimethyl sulfate often leads to poor regioselectivity in the alkylation of indazoles, typically resulting in mixtures of N1 and N2 isomers. researchgate.net

Methyl 2,2,2-Trichloroacetimidate : Alkyl 2,2,2-trichloroacetimidates have emerged as effective reagents for the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles. organic-chemistry.orgorganic-chemistry.org These reactions are typically promoted by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), or a Lewis acid like copper(II) triflate. organic-chemistry.org This method offers a general and selective route to a variety of 2-alkyl-2H-indazoles with high efficiency and tolerance for various functional groups. organic-chemistry.orgcore.ac.uk The reaction proceeds via activation of the trichloroacetimidate (B1259523) by the acid, followed by nucleophilic attack from the N2 atom of the indazole. nih.gov

| Reagent | Typical Promoter/Conditions | Selectivity Outcome for Indazoles |

| Trimethyloxonium Tetrafluoroborate | Mildly acidic or neutral | Favors N2-methylation researchgate.netresearchgate.net |

| Dimethyl Sulfate | Basic conditions | Often poor regioselectivity, mixture of N1/N2 researchgate.net |

| Alkyl 2,2,2-Trichloroacetimidates | Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate | High selectivity for N2-alkylation organic-chemistry.orgorganic-chemistry.org |

Advanced Synthetic Strategies for 2H-Indazole Scaffold Construction

Instead of modifying a pre-formed indazole, advanced strategies focus on building the 2H-indazole ring system from acyclic or monocyclic precursors. These methods often provide better control over substitution patterns.

Reductive cyclization methods typically start with ortho-substituted nitroarenes and form the N-N bond to close the indazole ring.

Cadogan Reaction : This is a classical method involving the reductive cyclization of ortho-nitrobenzylidene)amines or related substrates using trivalent phosphorus reagents like triethyl phosphite. nih.govforagerone.com Traditionally, the reaction requires high temperatures. nih.govforagerone.com The mechanism is widely believed to proceed through a nitrene intermediate. nih.gov

Organophosphorus-mediated N-N bond formation : This strategy provides access to 3-amino-2H-indazole derivatives in a two-step sequence from 2-nitrobenzonitriles. nih.govrsc.orgrsc.org The process involves conversion to a benzamidine (B55565) followed by a reductive cyclization mediated by an organophosphorus reagent. nih.govrsc.org

Tri-n-butylphosphine-mediated cyclization : A milder, one-pot variation of the Cadogan reaction uses tri-n-butylphosphine to promote the reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.orgacs.org This approach allows for the regioselective synthesis of N2-substituted indazoles under less harsh conditions. acs.org

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2H-indazoles.

Palladium-catalyzed intramolecular amination : This powerful method allows for the synthesis of a wide variety of 2-aryl-2H-indazoles. acs.orgorganic-chemistry.org The reaction involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, forming the crucial N(1)–C(7a) bond. acs.orgacs.orgnih.gov The combination of Pd(OAc)2/dppf/tBuONa has proven effective for this transformation. acs.orgnih.gov

Copper-mediated Reactions : Copper catalysts are versatile for 2H-indazole synthesis. One notable method is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where the copper catalyst is key for forming both C-N and N-N bonds. organic-chemistry.orgacs.orgcaribjscitech.com Copper is also used for the N-arylation of 1H-indazoles with diaryliodonium salts, yielding 2-substituted products with high regioselectivity. rsc.org Furthermore, copper catalyzes the intramolecular hydroamination of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. nih.gov

Rhodium(III)-catalyzed C-H activation/annulation : This elegant approach constructs N-aryl-2H-indazoles through a formal [4+1] annulation. nih.govacs.org The reaction is initiated by the Rh(III)-catalyzed addition of an azobenzene (B91143) C–H bond across an aldehyde, with the azo group serving as a directing group and internal nucleophile to facilitate cyclization and aromatization. nih.govacs.orgacs.org

Directly functionalizing C-H bonds is a step-economical approach to complex molecules. rsc.org

Electrochemical oxidation-induced C-H functionalization : Electrochemical methods offer a green and efficient tool for modifying indazole scaffolds without the need for harsh chemical oxidants. oregonstate.edubohrium.com These techniques can be used for various transformations, such as the synthesis of 1H-indazole N-oxides or direct C-H/N-H cyclization of arylhydrazones to form the indazole ring. nih.govrsc.org Recent developments include supporting-electrolyte-free methods for the oxo-amination of 2H-indazoles. nih.gov

C(sp2)-H bond functionalization : This strategy involves the transition-metal-catalyzed functionalization of C(sp2)-H bonds in the indazole ring or its substituents. researchgate.net For example, palladium(II)-catalyzed isocyanide insertion allows for functionalization at the C3-position of 2H-indazoles. acs.org Similarly, rhodium(III) catalysis can achieve regioselective ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net

| Advanced Strategy | Key Transformation | Catalyst/Reagent | Precursors |

| Reductive Cyclization | |||

| Cadogan Reaction | N-N bond formation | Trialkyl phosphites/phosphines | o-Nitrobenzylidene)amines nih.govacs.org |

| Metal-Catalyzed Cyclization | |||

| Palladium-Catalyzed Amination | N(1)-C(7a) bond formation | Pd(OAc)2/dppf | N-aryl-N-(o-bromobenzyl)hydrazines acs.orgorganic-chemistry.org |

| Copper-Mediated Annulation | C-N and N-N bond formation | CuI/TMEDA | 2-Bromobenzaldehydes, amines, NaN3 organic-chemistry.orgacs.org |

| Rhodium-Catalyzed Annulation | C-C and C-N bond formation | [RhCp*Cl2]2 | Azobenzenes, aldehydes nih.govacs.org |

| C-H Functionalization | |||

| Electrochemical Synthesis | C-H/N-H Cyclization | Electrical current | Arylhydrazones rsc.org |

| Palladium-Catalyzed C-H Functionalization | C3-Functionalization | Pd(II) | 2H-Indazoles, isocyanides acs.org |

Tandem Reactions and Multi-component Syntheses (e.g., [3+2] dipolar cycloaddition, one-pot three-component reactions)

Tandem and multi-component reactions provide an efficient means to construct the 2H-indazole framework in a single operation from readily available starting materials. These methods are characterized by their high atom economy and operational simplicity.

One of the most effective methods for the selective synthesis of the 2H-indazole skeleton is the [3+2] dipolar cycloaddition between arynes and sydnones. nih.govacs.org This reaction proceeds under mild conditions and offers excellent yields without contamination from the 1H-indazole isomer. nih.govacs.org The process involves the in situ generation of an aryne (a benzyne (B1209423) derivative), which then reacts with a suitable sydnone (B8496669). The initial bicyclic adduct spontaneously extrudes carbon dioxide in a retro-[4+2] cycloaddition to form the stable aromatic 2H-indazole ring. nih.govacs.org For the synthesis of the target compound, this would involve a benzyne precursor bearing a nitro group and a sydnone derived from a 2-methylphenyl precursor.

Another powerful approach is the one-pot, three-component synthesis catalyzed by copper nanoparticles (Cu₂O-NP). organic-chemistry.org This method combines a 2-bromobenzaldehyde (B122850) (substituted with a nitro group), a primary amine (2-methylaniline), and sodium azide. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds required for the indazole ring system. organic-chemistry.org This strategy is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgacs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Aryne precursor, Sydnone | TBAF, THF, mild conditions | Excellent regioselectivity for 2H-isomer, high yields, mild conditions. | nih.govnih.govacs.org |

| One-Pot Three-Component Reaction | 2-Bromobenzaldehyde, Primary amine, Sodium azide | Cu₂O-NP, PEG-300 (green solvent) | High atom economy, broad substrate scope, ligand-free conditions. | organic-chemistry.orgacs.org |

| Reductive Cyclization | ortho-Nitrobenzaldehyde, Primary amine | Tri-n-butylphosphine | Operationally simple, mild, forms ortho-imino-nitrobenzene intermediate. | organic-chemistry.org |

Photoredox Catalyzed Methods and Visible Light-Mediated Heterodifunctionalization

The use of visible light to drive chemical reactions represents a green and powerful tool in modern organic synthesis. For the construction of 2H-indazoles, a notable method is the heterodifunctionalization of alkynylazobenzenes , which can be promoted exclusively by visible light without the need for a transition metal or a photocatalyst. bohrium.comcsic.esnih.gov

This reaction demonstrates excellent regioselectivity and perfect atom economy, proceeding through the simultaneous installation of two functional groups across the alkyne. nih.govacs.org A variety of nucleophiles, including alcohols, carboxylic acids, and amines, can participate, leading to oxyamination, diamination, and sulfenoamination reactions. bohrium.comnih.gov This approach allows for the rapid assembly of biologically relevant 2H-indazole scaffolds from simple alkyne feedstocks under mild conditions. csic.esacs.org The synthesis of this compound via this route would start from an appropriately substituted alkynylazobenzene.

| Method | Starting Material | Key Features | Products | Reference |

|---|---|---|---|---|

| Heterodifunctionalization | Alkynylazobenzenes | Visible light only, no catalyst/metal, excellent regioselectivity, 100% atom economy. | Functionalized 2H-indazoles (via oxyamination, diamination, etc.). | bohrium.comnih.govacs.org |

Derivatization and Chemical Reactivity of this compound

The functional groups present on this compound—the nitro group, the methyl group, and the indazole ring itself—offer multiple handles for chemical modification.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the C-6 nitro group to a primary amine (2-(2-Methylphenyl)-2H-indazol-6-amine) is a fundamental transformation that provides a key intermediate for further functionalization, such as amide or sulfonamide formation. This reduction can be achieved with high efficiency using several standard methods. nih.govacs.org

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney Nickel is often preferred. commonorganicchemistry.com Alternatively, metal-based reductions using tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media provide mild and effective conditions for converting nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.comnih.gov Research has demonstrated that the nitro group of a substituted 2H-indazole can be reduced to an amino indazole in excellent yield, highlighting the feasibility of this transformation. nih.govacs.org

| Reagent/System | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas, solvent (e.g., EtOH) | Effective, avoids dehalogenation of aryl halides. | commonorganicchemistry.com |

| SnCl₂ · 2H₂O | EtOH, heat | Mild, selective for nitro groups. Used in the synthesis of related 2-aryl-2H-indazoles. | nih.gov |

| Fe / HCl or AcOH | Acidic aqueous solution | Classical method, inexpensive and mild. | commonorganicchemistry.com |

| In / HCl | Aqueous THF, room temperature | High yields, mild conditions. | scispace.com |

Electrophilic Substitution at the Methyl Group

The methyl group on the 2-phenyl ring is at a benzylic position, making it susceptible to free-radical substitution reactions rather than typical electrophilic aromatic substitution. While the benzene (B151609) ring of the tolyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the attached indazole system, the methyl group itself can be functionalized.

A common transformation for benzylic methyl groups is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would convert the methyl group into a bromomethyl group (-CH₂Br), which is a versatile synthetic intermediate for introducing nucleophiles. Subsequent oxidation of the methyl group to a carboxylic acid or an aldehyde is also a plausible transformation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Such transformations would provide another site for diversification of the parent molecule.

Nucleophilic Aromatic Substitution on the Indazole Ring

The presence of the strongly electron-withdrawing nitro group at the C-6 position significantly activates the indazole ring for nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com This type of reaction is favored by electron-withdrawing groups positioned ortho or para to the site of substitution, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In 6-nitro-2H-indazole, the nitro group activates the C-5 and C-7 positions for attack by nucleophiles. A nucleophile can displace a hydrogen atom or a suitable leaving group (like a halide) at these positions. The reaction proceeds via an addition-elimination mechanism where the nucleophile first adds to the electron-deficient ring, and then a leaving group is expelled to restore aromaticity. libretexts.orgnih.gov This pathway allows for the direct introduction of various functionalities, including alkoxy, amino, or cyano groups, onto the indazole core.

| Activated Positions | Potential Nucleophiles | Expected Product Type | Reference |

|---|---|---|---|

| C-5 and C-7 | Alkoxides (e.g., MeO⁻, EtO⁻) | 5-Alkoxy- or 7-Alkoxy-derivatives | libretexts.orglibretexts.org |

| C-5 and C-7 | Amines (e.g., RNH₂, R₂NH) | 5-Amino- or 7-Amino-derivatives | libretexts.orglibretexts.org |

| C-5 and C-7 | Cyanide (CN⁻) | 5-Cyano- or 7-Cyano-derivatives | libretexts.org |

Hydroxymethylation for Enhanced Solubility

Introducing a hydroxymethyl (-CH₂OH) group is a well-established strategy to enhance the aqueous solubility and modify the pharmacokinetic properties of therapeutic compounds. nih.gov This transformation, known as hydroxymethylation, can often be accomplished through a simple chemical reaction. nih.gov

For a heterocyclic compound like this compound, hydroxymethylation could potentially be achieved by reaction with formaldehyde (B43269) (usually as an aqueous solution) under basic conditions. nih.gov The most likely position for this electrophilic substitution would be an activated carbon on the indazole ring, such as C-7, which is ortho to the activating nitro group. The introduction of the polar hydroxymethyl group can disrupt the crystal lattice of a solid and increase its ability to form hydrogen bonds with water, thereby improving solubility. This modification can lead to more active compounds compared to the parent drug. nih.gov

Oxidative Transformations (e.g., methyl group oxidation to carboxyl group)

The presence of a methyl group on the appended phenyl ring and the nitro group on the indazole core imparts specific reactive properties to this compound. While various oxidative transformations can be envisioned, the oxidation of the methyl group on the o-tolyl substituent to a carboxylic acid is a synthetically valuable modification. This transformation converts the lipophilic methyl group into a hydrophilic carboxyl group, which can serve as a handle for further derivatization, such as amidation or esterification.

Strong oxidizing agents are typically required to achieve the oxidation of an aryl methyl group. Based on established methodologies for analogous compounds, this transformation can be accomplished using reagents like potassium permanganate (KMnO4) in an acidic or alkaline medium, followed by acidic workup. The reaction conditions, such as temperature and reaction time, are critical to ensure complete oxidation while minimizing potential side reactions, including degradation of the heterocyclic ring system. The electron-withdrawing nature of the 6-nitroindazole (B21905) moiety can influence the reactivity of the methyl group, potentially requiring forcing conditions for the oxidation to proceed efficiently.

Table 1: Hypothetical Oxidative Transformation of this compound

| Reagent(s) | Product | Potential Conditions | Notes |

| 1. KMnO4, H2O, base2. H3O+ | 2-(2-Carboxyphenyl)-6-nitro-2H-indazole | Heat | The basic conditions of the permanganate oxidation are generally compatible with the indazole ring. Acidic workup is necessary to protonate the resulting carboxylate. |

| CrO3, H2SO4, H2O (Jones Oxidation) | 2-(2-Carboxyphenyl)-6-nitro-2H-indazole | Room temperature to mild heating | This method offers a strong oxidative environment but requires careful control to avoid over-oxidation or side reactions on the electron-rich aromatic systems. |

Cyclocondensation and Ring Formation Reactions

The 6-nitro group of this compound can be readily reduced to a 6-amino group, which serves as a versatile precursor for a variety of cyclocondensation and ring formation reactions. The resulting 6-amino-2-(2-methylphenyl)-2H-indazole possesses two nucleophilic nitrogen atoms—the amino group and the N1 atom of the indazole ring—which can participate in reactions with bifunctional electrophiles to construct fused heterocyclic systems. These reactions are instrumental in the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

One prominent example of such a transformation is the Cadogan cyclocondensation. In a typical Cadogan reaction, the in-situ generated nitrene from the reduction of the nitro group (or from an azide precursor) can undergo intramolecular cyclization. However, in the context of intermolecular reactions, the 6-amino derivative can react with various reagents to form new rings. For instance, reaction with α-haloketones can lead to the formation of imidazo[4,5-f]indazole derivatives, while condensation with β-ketoesters can yield pyrazolo[4,5-f]quinolinones after subsequent cyclization.

The reactivity of the amino group can be modulated by the electronic properties of the 2-(2-methylphenyl) substituent. The steric bulk of the o-tolyl group might also influence the regioselectivity of these cyclization reactions.

Table 2: Potential Cyclocondensation Reactions of 6-Amino-2-(2-methylphenyl)-2H-indazole

| Reactant(s) | Product Type | Potential Reagents/Conditions | Notes |

| 1. Reduction of nitro group (e.g., H2, Pd/C)2. Reaction with an α-diketone (e.g., benzil) | Fused pyrazine (B50134) ring | Acetic acid, heat | This reaction would lead to the formation of a quinoxaline-fused indazole system. |

| 1. Reduction of nitro group2. Reaction with formic acid or a derivative | Fused imidazole (B134444) ring | Heat | This is a classic method for the formation of a benzimidazole-like fused system, in this case, an imidazo[4,5-f]indazole. |

| 1. Reduction of nitro group2. Reaction with diethyl malonate | Fused pyrimidine (B1678525) ring | Sodium ethoxide, heat | This reaction would construct a pyrimido[5,4-f]indazole core, a scaffold of interest in medicinal chemistry. |

Structural Characterization and Computational Investigations of 2 2 Methylphenyl 6 Nitro 2h Indazole

Crystallographic Analysis

No published single-crystal X-ray diffraction data for 2-(2-Methylphenyl)-6-nitro-2H-indazole could be located. Such an analysis is fundamental for definitively determining its three-dimensional structure and solid-state conformation.

An experimental determination of the molecular geometry would be necessary to understand the spatial arrangement of the atoms. Key parameters, such as the planarity of the indazole ring system and the dihedral angle between the indazole core and the appended 2-methylphenyl ring, are unknown. For comparison, in the related compound 2-Benzyl-6-nitro-2H-indazole, the indazole portion is nearly planar, but it subtends a significant dihedral angle of 65.87 (7)° with its pendant benzene (B151609) ring. researchgate.net A similar twist would be expected for the 2-methylphenyl derivative due to steric hindrance between the tolyl group and the indazole system.

Precise bond lengths and angles for this compound are not available. This data, obtainable from crystallographic studies, is essential for understanding the bonding characteristics and identifying any unusual structural features that might arise from the electronic interplay between the nitro group and the aromatic systems.

A crystallographic study would be required to identify and characterize the non-covalent interactions that govern the molecular assembly in the solid state. These interactions typically include weak C—H⋯O and/or C—H⋯N hydrogen bonds involving the nitro group and various hydrogen atoms. researchgate.netnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are often observed in similar nitroaromatic indazole structures, playing a crucial role in stabilizing the crystal packing. researchgate.net The specific nature of these interactions for the title compound remains uncharacterized.

Without experimental data, the manner in which molecules of this compound arrange themselves in a crystal lattice is unknown. Analysis of crystal packing reveals how intermolecular forces collectively build the macroscopic crystal structure, often forming motifs like dimers, chains, or sheets. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Theoretical studies, particularly those using Density Functional Theory (DFT), are powerful tools for probing the electronic properties of molecules.

No specific DFT studies focused on the electronic structure of this compound have been found in the surveyed literature. Such calculations could provide valuable insights into its molecular orbital energies (such as HOMO and LUMO), electrostatic potential surfaces, and the distribution of electron density. This information is critical for predicting the molecule's reactivity, stability, and potential applications in materials science or medicinal chemistry. While DFT methodologies are well-established for analyzing various chemical systems, sciensage.infomdpi.com they have not yet been applied to the title compound in published research.

Prediction of Reactivity and Selectivity (e.g., Fukui Function, Electrostatic Potential Maps, Electrophilicity/Nucleophilicity Indices)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of organic molecules. jmaterenvironsci.com For nitro-substituted indazoles, these methods provide insight into the electronic structure and help identify sites susceptible to electrophilic or nucleophilic attack. arpgweb.com

Illustrative Global Reactivity Indices

The following table presents typical global reactivity indices for a model nitroindazole compound, calculated using DFT at the B3LYP/6-311G(d,p) level, which are expected to be comparable for the title compound. jmaterenvironsci.com

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital | EHOMO | -7.5 | Energy of the outermost electron orbital; related to nucleophilicity. |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.0 | Energy of the lowest empty orbital; related to electrophilicity. |

| Energy Gap | ΔE | 5.5 | Difference between LUMO and HOMO; indicates chemical stability. |

| Chemical Potential | µ | -4.75 | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness | η | 2.75 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 4.1 | Measures the capacity to accept electrons. |

Local Reactivity and Selectivity While global indices describe the molecule as a whole, local descriptors like the Fukui function (f(r)) and Molecular Electrostatic Potential (MEP) maps pinpoint specific reactive sites within the molecule.

Fukui Functions: The Fukui function identifies which atoms in a molecule are most likely to participate in a reaction. arpgweb.commdpi.com It helps distinguish sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). In studies of related nitroindazoles, the local nucleophilicity indices derived from Fukui functions predict that the oxygen atoms of the nitro group are the most reactive sites for an electrophilic attack (i.e., they are the most nucleophilic centers of the molecule). jmaterenvironsci.comresearchgate.net

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions with negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions with positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the nitro group, confirming them as the primary sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential.

Spectroscopic Property Predictions (e.g., IR Spectra Frequencies, 1H and 13C NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts. acs.orgrsc.orggaussian.com

NMR Chemical Shifts The electronic environment of each nucleus determines its NMR chemical shift. In this compound, the electron-withdrawing nitro group significantly influences the chemical shifts of the indazole ring's protons and carbons, generally shifting them to higher ppm values (deshielding). nih.gov The presence and position of the nitro group have a pronounced effect on the chemical shifts of the aromatic indazole ring. nih.gov Calculations provide absolute shielding values which are then converted to chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). acs.org

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below shows illustrative predicted chemical shifts for the title compound, based on GIAO calculations and experimental data from analogous compounds like 2-phenyl-2H-indazole. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | 8.7 - 8.9 | - |

| C-3 | - | 124 - 126 |

| H-4 | 7.9 - 8.1 | - |

| C-4 | - | 122 - 124 |

| H-5 | 8.1 - 8.3 | - |

| C-5 | - | 116 - 118 |

| C-6 | - | 146 - 148 |

| H-7 | 8.5 - 8.7 | - |

| C-7 | - | 110 - 112 |

| C-3a | - | 123 - 125 |

| C-7a | - | 150 - 152 |

| Phenyl H's | 7.2 - 7.6 | - |

| Phenyl C's | - | 126 - 140 |

| Methyl H's | 2.1 - 2.3 | - |

| Methyl C | - | 17 - 19 |

IR Spectra Frequencies DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These predictions help in the assignment of experimental spectra. For this compound, characteristic vibrational modes are expected for the nitro group, aromatic rings, and C-N bonds.

Predicted Key IR Frequencies

The following table lists the expected vibrational frequencies for the key functional groups in the molecule. jmaterenvironsci.com

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Conformational Analysis and Stability

The three-dimensional structure and stability of this compound are dictated by the spatial arrangement of its constituent rings and substituent groups. Crystallographic data from closely related analogues provide a strong basis for predicting its conformation.

Planarity and Molecular Geometry X-ray diffraction studies on similar compounds, such as 2-methyl-6-nitro-2H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, reveal that the bicyclic indazole ring system is nearly planar. nih.govnih.govresearchgate.net For the 2-methyl analogue, the maximum deviation from the plane of the indazole ring system is just 0.0118 Å for atom N3. nih.govresearchgate.net The nitro group itself is typically found to be only slightly twisted out of the indazole plane; a twist of 0.93° was reported for 2-methyl-6-nitro-2H-indazole. nih.govresearchgate.net

From a thermodynamic perspective, it is well-established that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.gov This inherent stability difference makes the selective synthesis of 2H-indazole derivatives a significant chemical challenge, often requiring specific synthetic strategies to favor alkylation or arylation at the N2 position over the N1 position. nih.gov

Biological Activities and Mechanistic Studies of 2 2 Methylphenyl 6 Nitro 2h Indazole and Its Derivatives Preclinical/in Vitro/in Silico

Antineoplastic and Angiogenesis Inhibition Research

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. nih.gov Research into 2-(2-Methylphenyl)-6-nitro-2H-indazole and its related compounds has unveiled potential antineoplastic properties, primarily centered around the inhibition of cancer cell proliferation, angiogenesis, and the modulation of key oncogenic signaling pathways.

In Vitro Inhibition of Cancer Cell Proliferation and Migration (e.g., against A549, HeLa cell lines)

While direct studies on the inhibitory effects of this compound on A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines are not extensively documented in publicly available research, the broader class of nitro-substituted indazole derivatives has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines.

For instance, studies on other heterocyclic compounds with similar structural motifs, such as N-alkyl-nitroimidazoles, have shown inhibitory activity against the A549 cell line. nih.govnih.gov One study reported that N-methyl-nitroimidazole and N-ethyl-nitroimidazole were particularly effective against A549 cells. nih.govnih.gov Another natural compound, helichrysetin, also exhibited effective cytotoxicity against A549 cells, inducing apoptosis and cell cycle blockade. nih.gov These findings suggest that the nitroaromatic scaffold, a key feature of this compound, may contribute to anticancer activity. However, specific testing of this compound on these and other cancer cell lines is required to determine its direct effects.

Table 1: Examples of In Vitro Cytotoxicity of Related Compound Classes against A549 Cells

| Compound Class | Specific Compound Example | Cell Line | Observed Effect |

| N-Alkyl-Nitroimidazoles | N-Ethyl-nitroimidazole | A549 | LC50 of 14.67 ± 2.5 µM nih.gov |

| Chalcones | Helichrysetin | A549 | IC50 of 50.72 ± 1.26 μM nih.gov |

Note: This table presents data on related compound classes to provide context, as direct data for this compound is limited.

Role as a Precursor in Angiogenesis Inhibitor Development

A crucial aspect of the research surrounding this compound is its role as a key intermediate in the synthesis of potent angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The closely related compound, 2-methyl-6-nitro-2H-indazole, is a known precursor to the multi-target tyrosine kinase inhibitor, pazopanib (B1684535), which is used clinically as an anti-angiogenic antitumor agent. researchgate.net

The synthesis of pazopanib involves the 2-methyl-6-nitro-2H-indazole core, highlighting the importance of this scaffold in the development of drugs that target angiogenesis. researchgate.net While the direct use of this compound as a precursor in a commercially available drug is not as well-documented, its structural similarity to key intermediates in the synthesis of angiogenesis inhibitors suggests its potential in the development of new therapeutic agents targeting this pathway. The general screening of various heterocyclic compounds has led to the discovery of novel series of angiogenesis inhibitors, indicating a fertile ground for the exploration of indazole derivatives. nih.govnih.gov

Investigation of Specific Molecular Targets (e.g., STAT3, Polo-like kinase 4 (PLK4), Pim kinases, Receptor Tyrosine Kinases (RTKs) like VEGFR-2, Tie-2, EphB4, c-Kit, PDGFRβ, FLT3, Epidermal Growth Factor Receptor (EGFR))

The anticancer effects of indazole derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. While direct inhibitory data for this compound against a wide array of kinases is not extensively detailed, research on related indazole structures provides significant insights into its potential mechanisms of action.

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in various cancers and are known to regulate cell proliferation and survival. nih.gov Notably, PIM2 has been identified as a key player in conferring chemotherapy resistance in multiple myeloma. nih.gov A novel PIM2-selective inhibitor, JP11646, has demonstrated significant anti-tumor efficacy, suggesting that targeting Pim kinases is a viable anticancer strategy. nih.gov Given that indazole scaffolds are known to be incorporated into Pim kinase inhibitors, it is plausible that this compound or its derivatives could exhibit inhibitory activity against this family of kinases.

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy, as its hyper-activation is linked to tumor progression and metastasis. nih.gov Small molecule inhibitors have been designed to target the SH2 domain of STAT3, thereby preventing its dimerization and transcriptional activity. nih.gov The development of novel STAT3 inhibitors that can disrupt the IL-6/STAT3 signaling pathway is an active area of research. nih.gov

Receptor Tyrosine Kinases (RTKs): Many indazole-based compounds are potent inhibitors of RTKs, which play a central role in angiogenesis and tumor growth. The precursor role of 2,3-Dimethyl-6-nitro-2H-indazole in the synthesis of pazopanib, a potent tyrosine kinase inhibitor, underscores the importance of the nitro-indazole core in targeting these enzymes. The nitro group is considered essential for binding to the ATP pocket of kinases. Research on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines has also identified compounds with inhibitory activity against EGFR and VEGFR-2. nih.gov

Table 2: Potential Molecular Targets for Indazole-Based Compounds

| Target Family | Specific Target | Role in Cancer |

| Pim Kinases | Pim-2 | Cell survival, Chemotherapy resistance nih.gov |

| STAT Proteins | STAT3 | Tumor progression, Metastasis nih.gov |

| Receptor Tyrosine Kinases | VEGFR-2, EGFR, PDGFR-β | Angiogenesis, Cell proliferation nih.gov |

Modulation of Cellular Pathways related to Oncogenesis

The inhibition of molecular targets like Pim kinases and STAT3 by indazole derivatives leads to the modulation of various cellular pathways critical for oncogenesis. For instance, the inhibition of PIM2 can overcome the pro-survival effects of IL-6 signaling in myeloma cells. nih.gov IL-6 is a cytokine that plays a significant role in the tumor microenvironment, and its signaling is often associated with cancer progression and drug resistance. By targeting PIM2, it is possible to disrupt this pathway and sensitize cancer cells to other therapies. nih.gov

Similarly, the inhibition of STAT3 dimerization and transcriptional activity can lead to the downregulation of its target genes, which are involved in cell cycle progression (e.g., cyclin D1) and apoptosis resistance (e.g., Mcl-1). nih.gov Therefore, indazole-based compounds have the potential to exert their anticancer effects by interfering with these fundamental cellular processes.

Anti-Inflammatory Properties and Enzyme Inhibition

Chronic inflammation is a known driver of cancer development and progression. The indazole nucleus is also found in compounds with anti-inflammatory properties, suggesting a dual role for some derivatives in targeting both inflammation and cancer.

Inhibition of Inflammatory Pathways

Research into nitro-substituted indazoles has revealed their potential as anti-inflammatory agents. A study on 2-substituted 1-methyl-5-nitroindazolinones demonstrated their ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Furthermore, some of these compounds were found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. nih.gov These findings indicate that the nitroindazole core can be a valuable scaffold for the development of new anti-inflammatory drugs. While this study did not specifically investigate this compound, it provides a strong rationale for evaluating its anti-inflammatory potential.

Cyclooxygenase-2 (COX-2) Inhibition Studies

Research into the anti-inflammatory potential of 2H-indazole derivatives has included the evaluation of their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. mdpi.comnih.gov In vitro assays on a series of 2,3-diphenyl-2H-indazole derivatives demonstrated modest but notable COX-2 inhibitory activity. nih.gov Specifically, compounds featuring a methylsulfonyl group, a common moiety in known COX-2 inhibitors, were investigated. nih.gov

At a concentration of 10 µM, several derivatives showed inhibition of human recombinant COX-2. nih.gov For instance, derivatives labeled as compounds 18, 21, 23, and 26 displayed inhibition percentages ranging from 36% to 50%. nih.gov While these levels indicate they are weak inhibitors compared to standards like celecoxib, the findings underscore the potential of the 2H-indazole scaffold as a basis for developing novel anti-inflammatory agents. nih.gov The inhibition of COX-2 is particularly interesting as it has been suggested to be beneficial in infections caused by pathogens like Entamoeba histolytica. nih.gov

Table 1: In Vitro COX-2 Inhibition by Selected 2,3-diphenyl-2H-indazole Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| 18 | 10 | 36 |

| 21 | 10 | 50 |

| 23 | 10 | 44 |

| 26 | 10 | 48 |

| Celecoxib (Reference) | 1 | Not specified |

Antimicrobial and Antiprotozoal Efficacy

The 2H-indazole framework is a key scaffold in compounds designed to combat various pathogens, including protozoa and fungi. nih.govnih.gov

Selective Antiprotozoal Activity against Parasitic Organisms

Derivatives of 2-phenyl-2H-indazole have demonstrated significant and selective activity against several parasitic protozoa. nih.govnih.gov In vitro testing against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis revealed that many of these compounds possess potent antiprotozoal effects, in some cases exceeding the potency of the reference drug metronidazole (B1676534). nih.gov

For example, one 2,3-diphenyl-2H-indazole derivative (compound 18) was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov The activity is highly dependent on the substitution pattern of the molecule. Studies have shown that 2-phenyl substitution is a critical factor for enhancing antiprotozoal efficacy. nih.gov The most potent activities against E. histolytica were observed in 2-phenyl-2H-indazole derivatives that included substitutions with methoxycarbonyl, 4-chlorophenyl, or 2-(trifluoromethyl)phenyl groups, showing IC₅₀ values below 0.050 µM. nih.gov

Table 2: Antiprotozoal Activity of Selected 2-Phenyl-2H-indazole Derivatives (IC₅₀ in µM)

| Compound Type | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 2-phenyl-2H-indazole (unsubstituted) | E. histolytica | 0.740 |

| 2-phenyl-2H-indazole with methoxycarbonyl group | E. histolytica | < 0.050 |

| 2-phenyl-2H-indazole with 4-chlorophenyl group | E. histolytica | < 0.050 |

| 2-phenyl-2H-indazole with 2-(trifluoromethyl)phenyl group | E. histolytica | < 0.050 |

Antifungal Activity against Yeast Strains

In addition to their antiprotozoal effects, certain 2H-indazole derivatives have been identified as having antifungal properties. nih.gov Specifically, two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) demonstrated in vitro growth inhibition against the yeast strains Candida albicans and Candida glabrata. nih.gov This activity suggests that the 2H-indazole scaffold holds promise for the development of new anticandidal agents. nih.gov

Exploration of Antimicrobial Mechanisms

The precise mechanisms through which these indazole derivatives exert their antiprotozoal and anticandidal effects have not yet been fully elucidated. nih.gov Current research indicates that this is an area requiring further investigation to understand the specific molecular targets and pathways involved, such as the potential downregulation of cellular phosphorylation. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of 2H-indazole derivatives is closely tied to their chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that govern their potency and selectivity.

Influence of Substituent Modifications on Biological Potency

SAR analyses of 2-phenyl-2H-indazole derivatives have revealed key insights into the chemical modifications that enhance their biological effects. nih.govnih.gov A significant finding is the profound influence of substituents on the 2-phenyl ring. nih.gov The presence of electron-withdrawing groups on this ring has been shown to favor antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

For instance, the introduction of a methoxycarbonyl, 4-chlorophenyl, or 2-(trifluoromethyl)phenyl group leads to a substantial increase in potency against E. histolytica. nih.gov This demonstrates that modifying the electronic properties and steric bulk of the substituents on the phenyl ring is a critical strategy for optimizing the biological potency of this class of compounds. nih.govnih.gov

Identification of Pharmacophoric Features for Target Interaction

The pharmacophoric features of indazole derivatives are crucial for their interaction with biological targets. Molecular docking and structure-activity relationship (SAR) studies have identified key structural components essential for activity. For instance, in a series of 3-carboxamide indazole derivatives, the amide group plays a significant role in binding. nih.govrsc.org Computational analysis of these derivatives docked with a renal cancer-related protein (PDB: 6FEW) revealed that specific substitutions on the amide nitrogen lead to varied binding energies, highlighting the importance of this region for target engagement. nih.govrsc.org The interactions primarily involve amino acid residues such as ASP784, LYS655, MET699, and GLU672. nih.gov

In Vitro and In Silico Methodologies for Biological Evaluation

A variety of computational and laboratory-based methods are employed to evaluate the biological potential of this compound and its analogs before any potential clinical studies.

Cell-based Assays (e.g., cell proliferation, migration, viability via MTT assay)

Cell-based assays are fundamental in the preliminary assessment of the cytotoxic and anti-proliferative effects of indazole derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. mdpi.com This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. mdpi.com

Studies on related 2-aryl-nitro-benzimidazole derivatives have utilized the MTT assay to screen for anticancer activity against various human cancer cell lines. nih.gov For example, the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was found to be highly active against the A549 lung cancer cell line, with an IC₅₀ value of 28 nM. nih.gov Similarly, various indole-triazole hybrids were assessed against the Hep-G2 liver cancer cell line using the MTT assay, with some compounds showing potent cytotoxicity. nih.gov Other indazole derivatives have demonstrated the ability to inhibit cell proliferation and migration in cancer cell lines and induce cell cycle arrest and apoptosis. nih.govnih.gov

The table below summarizes findings from cell-based assays on various indazole and related nitro-aromatic heterocyclic derivatives.

| Compound Class | Assay Type | Cell Line(s) | Observed Effect | Reference |

| 2-Aryl-5(6)-nitro-1H-benzimidazoles | MTT Assay | A549 (Lung), K562 (Leukemia) | Potent cytotoxicity (IC₅₀ = 28 nM in A549), induction of apoptosis, S-phase cell cycle arrest. | nih.gov |

| 3-Chloro-6-nitro-1H-indazole derivatives | MTT Assay | Leishmania major | Inhibition of parasite growth. | nih.gov |

| N(2)-Arylindazol-3(2H)-ones | MTT Assay | RAW264.7 (Macrophage) | Assessed for cytotoxicity before evaluating anti-inflammatory effects. | nih.gov |

| 2-Aryl-benzimidazole dehydroabietic acid derivatives | MTT Assay | SMMC-7721, MDA-MB-231, HeLa | Significant growth inhibitory activities. | nih.gov |

| 1H-Indazole derivatives | Cell Viability Assay | KMS-12 BM (Myeloma) | Moderate cellular potency (IC₅₀ = 1400 nM). | nih.gov |

Enzymatic Inhibition Assays

To elucidate the mechanism of action, enzymatic assays are conducted to determine if the compounds directly inhibit specific enzymes involved in disease pathways. For example, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated for their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. One derivative displayed potent PARP inhibition with an IC₅₀ value of 0.05 µM. nih.gov

In another study, indazole derivatives were tested for their inhibitory activity against the ABL1 tyrosine kinase, including the T315I mutant which confers resistance to some standard therapies in chronic myelogenous leukemia. google.com These assays are typically performed in a cell-free system, often using a coupled enzymatic reaction where the activity of the target enzyme is linked to a measurable signal, such as a change in absorbance. google.com For antileishmanial indazoles, the target enzyme was identified as trypanothione (B104310) reductase (TryR), which is vital for the parasite's survival. nih.gov

| Compound/Derivative Class | Target Enzyme | Assay Method | Key Finding | Reference |

| 2-Aryl-5(6)-nitro-1H-benzimidazole | Poly (ADP-ribose) Polymerase (PARP) | Enzymatic Inhibition Assay | Potent inhibition with IC₅₀ of 0.05 µM. | nih.gov |

| N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide | ABL1 Kinase (Wild Type and T315I Mutant) | Coupled Enzymatic Assay | Inhibition of both wild-type and mutant kinase. | google.com |

| 3-Chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | In silico and in vitro enzymatic studies | Identified as a promising inhibitor of the leishmanial enzyme. | nih.gov |

| 3-Benzylindazole analogues | Cyclin-Dependent Kinase 8 (CDK8) | Enzymatic Inhibition Assay | Potent and selective inhibition with IC₅₀ of 53 nM. | nih.gov |

Molecular Docking and Computational Screening for Target Identification and Binding Modes

In silico techniques like molecular docking are powerful tools for predicting how a compound might bind to a protein target and for screening large libraries of virtual compounds. These methods have been applied to indazole derivatives to identify potential biological targets and understand their binding interactions at an atomic level. nih.govnih.gov

For example, derivatives of 3-carboxamide indazole were docked against a renal cancer-related protein (PDB ID: 6FEW), with results showing that compounds with the highest binding energies formed specific hydrogen bonds and hydrophobic interactions within the protein's active site. nih.govrsc.org Similarly, molecular docking of 3-chloro-6-nitro-1H-indazole derivatives into the active site of Leishmania trypanothione reductase revealed a stable binding mode, characterized by a network of hydrophilic and hydrophobic interactions, which correlated well with the experimental antileishmanial activity. nih.gov These computational studies are essential for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity. nih.govnih.gov

Preclinical Models for Efficacy Assessment

Applications and Future Research Directions in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., synthesis of antitumor agent pazopanib)

2-(2-Methylphenyl)-6-nitro-2H-indazole is a recognized intermediate in the synthesis of various pharmaceutical agents, most notably the antitumor drug pazopanib (B1684535). nih.govresearchgate.net Pazopanib functions as a multi-target tyrosine kinase inhibitor, effectively blocking angiogenesis and tumor growth. mdpi.com The synthesis of pazopanib highlights the critical role of the indazole scaffold.

The synthesis process often involves the initial preparation of a 2,3-disubstituted-6-nitro-2H-indazole core. For instance, one route to a key pazopanib intermediate, N,2,3-trimethyl-2H-indazol-6-amine, starts from 3-methyl-6-nitro-1H-indazole. mdpi.compreprints.org In a related synthesis, 2,3-dimethyl-6-nitro-2H-indazole is reduced to form 2,3-dimethyl-2H-indazol-6-amine. rroij.comgoogle.comgoogleapis.com This amine derivative then undergoes further reactions, such as coupling with a pyrimidine (B1678525) derivative, to construct the final pazopanib molecule. mdpi.comrroij.comgoogleapis.com

The nitro group at the C6 position of the indazole ring is a key functional group, as it can be readily reduced to an amino group. This amino derivative is a crucial precursor for subsequent coupling reactions essential for building the final drug structure. The structural rigidity and specific reactivity of the 2H-indazole core make it an ideal foundation for constructing complex therapeutic molecules like pazopanib. nih.gov

Design and Development of Novel Therapeutic Scaffolds

The 2H-indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in compounds with diverse and significant biological activities. mdpi.comresearchgate.netnih.govresearchgate.net This has spurred extensive research into designing and developing novel therapeutic agents based on this core structure. Indazole derivatives have been successfully developed as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are critical targets in cancer therapy. researchgate.net Commercially available anticancer drugs such as axitinib, niraparib, and pazopanib all feature an indazole core. researchgate.netproquest.com

Researchers leverage the 2H-indazole scaffold to create new molecules targeting a range of diseases. By modifying the substituents on the indazole ring, scientists can fine-tune the compound's biological activity and pharmacokinetic properties. nih.gov For example, different functional groups can be introduced at various positions to optimize binding to specific biological targets. rsc.org This "scaffold hopping" approach, where an existing drug's core is replaced with an indazole framework, has also proven successful in developing new inhibitors for targets like the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

Recent research has focused on creating multi-target inhibitors by utilizing the 2H-indazole scaffold. One study detailed the design of compounds that simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4, showing significant potential as novel anticancer agents. nih.gov

Table 1: Examples of 2H-Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target(s) | Therapeutic Potential | Citation |

| 2-Phenyl-2H-indazole-7-carboxamides | PARP-1, PARP-2 | Cancer (especially in BRCA-1/2 mutant tumors) | acs.org |

| 3-Carboxamido-2H-indazole-6-arylamides | CRAF (selective) | Melanoma | nih.gov |

| Multi-target 2H-indazoles | VEGFR-2, Tie-2, EphB4 | Cancer (anti-angiogenic) | nih.gov |

| Indazole Derivatives | TRK (Tropomyosin receptor kinase) | NTRK fusion-positive cancers | nih.gov |

Exploration in Combination Therapies

The development of drug resistance and the complexity of diseases like cancer often necessitate combination therapy approaches. Derivatives of the 2H-indazole scaffold are being explored for their efficacy when used alongside other treatments, particularly in oncology.

A significant study focused on a novel 2H-indazole-3-carboxamide derivative, which acts as a potent antagonist of the prostanoid EP4 receptor. acs.orgnih.gov This receptor is implicated in suppressing the immune response against tumors. The study found that oral administration of this compound, either as a single agent or in combination with an anti-PD-1 antibody, markedly inhibited tumor growth in a colon cancer model. acs.orgnih.gov The combination therapy demonstrated a superior effect by enhancing the infiltration and activity of cytotoxic CD8+ T cells within the tumor microenvironment. acs.org These findings underscore the potential of 2H-indazole-based immunotherapies to improve the response to checkpoint inhibitors, a cornerstone of modern cancer treatment. acs.orgnih.gov

Advanced Chemical Biology Tools and Probes

Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study and manipulate cellular processes in a controlled manner. mskcc.org The 2H-indazole scaffold, with its capacity for selective biological interactions, is a valuable starting point for the development of such advanced tools. nih.govsemanticscholar.org

By attaching reporter tags—such as fluorescent dyes, biotin, or radioactive isotopes—to a 2H-indazole-based molecule, scientists can create probes for a variety of applications. mskcc.org These labeled probes can be used to:

Visualize the localization of a target protein within cells using fluorescence microscopy. mskcc.org

Quantify target engagement and expression levels via flow cytometry. mskcc.org

Isolate and identify binding partners through large-scale proteomic analyses (e.g., affinity pull-downs with biotinylated probes). mskcc.org

Image biological processes in living organisms using techniques like positron emission tomography (PET) with radiolabeled probes. mskcc.org

For example, a redox-activatable probe for cyclooxygenase-2 (COX-2) was designed based on the concept that COX-2 and reactive oxygen species (ROS) are often co-localized in inflamed or cancerous tissues. nih.gov This type of intelligent probe design, which could be applied to 2H-indazole scaffolds targeting similar environments, enhances the specificity of detection and imaging. nih.gov The development of such probes is crucial for validating new drug targets and understanding the complex biology of diseases. mskcc.orgnih.gov

Unexplored Biological Activities of 2H-Indazole Derivatives

While the anticancer properties of indazole derivatives are well-documented, the 2H-indazole scaffold is a versatile pharmacophore found in compounds with a wide range of other biological activities. mdpi.comnih.govfao.orgresearchgate.net Many of these activities remain underexplored, representing a promising frontier for future drug discovery.

Recent studies have revealed that certain 2H-indazole derivatives possess significant antimicrobial and anti-inflammatory properties. mdpi.comfao.org For instance, a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were synthesized and tested against various pathogens. nih.gov

Table 2: Investigated Biological Activities of Novel 2H-Indazole Derivatives

| Activity | Pathogen/Target | Key Findings | Citation |

| Antiprotozoal | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Several derivatives were more potent than the standard drug metronidazole (B1676534). | mdpi.comresearchgate.netnih.gov |

| Anticandidal | Candida albicans, Candida glabrata | Two 2,3-diphenyl-2H-indazole derivatives showed significant growth inhibition. | researchgate.netnih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Select derivatives displayed in vitro inhibitory activity against COX-2. | mdpi.comresearchgate.netnih.gov |

| Antitubercular | Mycobacterium tuberculosis | Indazole scaffolds are being investigated for activity against tuberculosis. | researchgate.net |

These findings suggest that 2H-indazole derivatives could be developed into dual-action agents, simultaneously treating an infection and its associated inflammatory response. mdpi.comfao.orgresearchgate.net The precise mechanisms of action for many of these antiprotozoal and anticandidal activities are still unknown and are a key area for future investigation. nih.gov Further research into these unexplored biological activities could lead to the development of new treatments for infectious diseases, inflammatory conditions, and other disorders. wipo.int

Methodological Advancements for Comprehensive Characterization and Evaluation

The growing interest in 2H-indazole derivatives has driven advancements in the methods used for their synthesis, characterization, and evaluation. Efficient and reliable synthetic strategies are crucial for exploring the vast chemical space of this scaffold. nih.govresearchgate.net

Modern synthetic approaches have moved beyond traditional methods to include more sophisticated techniques:

Metal-Catalyzed Cross-Coupling: Palladium and copper-catalyzed reactions are now commonly used to construct the indazole ring and introduce various substituents with high efficiency and selectivity. nih.govnih.gov

C-H Functionalization: Rhodium-catalyzed C-H activation and functionalization provide a direct and atom-economical way to build the 2H-indazole core from simpler starting materials. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for certain synthetic steps. researchgate.net

Once synthesized, comprehensive characterization is essential to confirm the structure and purity of the compounds. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed molecular structure. mdpi.comproquest.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight and elemental composition. mdpi.comnih.gov

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of the molecule in its crystalline state. nih.gov

These advanced methodologies for synthesis and characterization are vital for accelerating the discovery and development of new 2H-indazole-based therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2-(2-Methylphenyl)-6-nitro-2H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via alkylation of 6-nitro-1H-indazole with dimethyl sulfate in dichloromethane, refluxed with dimethyl sulfoxide (DMSO) as a catalyst. Key steps include:

- Dissolving 6-nitro-1H-indazole in dichloromethane.

- Adding dimethyl sulfate (1.7 mL per 2 g substrate) and DMSO (2 mL) under reflux for 12 hours.

- Neutralizing with saturated NaHCO₃, followed by extraction and solvent evaporation to yield a yellow solid (78% yield) .

- Optimization Strategies :

- Solvent Choice : Dichloromethane enhances solubility of intermediates.

- Catalyst Ratio : Excess DMSO may improve alkylation efficiency.

- Reaction Time : Prolonged reflux (≥12 h) ensures complete methylation.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with refinement via SHELXL . Key parameters:

- Crystal System : Monoclinic, space group P2₁/c.

- Unit Cell Dimensions :

- a = 3.793 Å, b = 12.200 Å, c = 16.675 Å, β = 95.722°.

- Refinement Details :

- Hydrogen atoms are placed geometrically (C–H = 0.95–0.98 Å) and refined using a riding model (Uiso(H) = 1.2–1.5×Ueq(C)) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Methodological Answer : Utilize SHELXL's advanced features:

- Riding Model for H-Atoms : Reduces over-parameterization by fixing H-atom positions based on parent atoms .

- Twinned Data Handling : For cases of crystal twinning, SHELXL's twin law refinement integrates intensity contributions from multiple domains .

- Validation Tools : Cross-check with CrystEngComm or PLATON to validate hydrogen-bonding networks and detect voids .

Q. What approaches are used to analyze the planarity and intermolecular interactions of the indazole ring system?

- Methodological Answer :

- Dihedral Angle Analysis : Measure angles between the indazole ring (C1–C7/N1/N2) and substituent planes (e.g., 46.26° between indazole and p-tolyl groups in analogues) .

- Hydrogen Bonding : Identify N–H···N interactions (e.g., 2.933 Å N···N distance in similar imidazole derivatives) using Mercury or Olex2 visualization .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O/N interactions from nitro groups) via CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies be designed for nitro-substituted indazole derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogues with substituents at positions 2 and 6 (e.g., methyl, nitro, halogen) to assess electronic effects.

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or vasorelaxation models (e.g., NO release in aortic rings) .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PKA or AMPA receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.